molecular formula C22H30N8 B14049179 4-N-(1-azabicyclo[2.2.2]octan-3-ylideneamino)-6-N-cyclohexyl-2-N-phenyl-1,3,5-triazine-2,4,6-triamine

4-N-(1-azabicyclo[2.2.2]octan-3-ylideneamino)-6-N-cyclohexyl-2-N-phenyl-1,3,5-triazine-2,4,6-triamine

Cat. No.: B14049179
M. Wt: 406.5 g/mol
InChI Key: OSGYXPMNRHRJBR-UHFFFAOYSA-N
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Description

4-N-(1-azabicyclo[222]octan-3-ylideneamino)-6-N-cyclohexyl-2-N-phenyl-1,3,5-triazine-2,4,6-triamine is a complex organic compound that features a triazine core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-(1-azabicyclo[2.2.2]octan-3-ylideneamino)-6-N-cyclohexyl-2-N-phenyl-1,3,5-triazine-2,4,6-triamine typically involves multiple steps. The starting materials often include 1-azabicyclo[2.2.2]octane derivatives, cyclohexylamine, and phenylamine. The triazine core is constructed through a series of nucleophilic substitution reactions, where the amines are introduced sequentially under controlled conditions. Common reagents used in these reactions include strong bases like sodium hydride and solvents such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-N-(1-azabicyclo[2.2.2]octan-3-ylideneamino)-6-N-cyclohexyl-2-N-phenyl-1,3,5-triazine-2,4,6-triamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.

Scientific Research Applications

4-N-(1-azabicyclo[2.2.2]octan-3-ylideneamino)-6-N-cyclohexyl-2-N-phenyl-1,3,5-triazine-2,4,6-triamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-N-(1-azabicyclo[2.2.2]octan-3-ylideneamino)-6-N-cyclohexyl-2-N-phenyl-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazine core is known to interact with nucleophilic sites, while the bicyclic and phenyl substituents can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Azabicyclo[2.2.2]octan-3-one: A simpler bicyclic compound with similar structural features.

    2-Azabicyclo[3.2.1]octane:

Uniqueness

4-N-(1-azabicyclo[2.2.2]octan-3-ylideneamino)-6-N-cyclohexyl-2-N-phenyl-1,3,5-triazine-2,4,6-triamine is unique due to its combination of a triazine core with diverse substituents, providing a versatile scaffold for various applications. Its structural complexity allows for fine-tuning of its chemical and biological properties, making it a valuable compound in research and industry.

Properties

Molecular Formula

C22H30N8

Molecular Weight

406.5 g/mol

IUPAC Name

4-N-(1-azabicyclo[2.2.2]octan-3-ylideneamino)-6-N-cyclohexyl-2-N-phenyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C22H30N8/c1-3-7-17(8-4-1)23-20-25-21(24-18-9-5-2-6-10-18)27-22(26-20)29-28-19-15-30-13-11-16(19)12-14-30/h1,3-4,7-8,16,18H,2,5-6,9-15H2,(H3,23,24,25,26,27,29)

InChI Key

OSGYXPMNRHRJBR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)NN=C4CN5CCC4CC5

Origin of Product

United States

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